molecular formula C19H17F3N4O2 B1659734 3-(alpha-Methylphenethyl)-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine CAS No. 67629-86-1

3-(alpha-Methylphenethyl)-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine

Cat. No. B1659734
CAS RN: 67629-86-1
M. Wt: 390.4 g/mol
InChI Key: PGKQTFPLIZHIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(alpha-Methylphenethyl)-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(alpha-Methylphenethyl)-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(alpha-Methylphenethyl)-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67629-86-1

Product Name

3-(alpha-Methylphenethyl)-N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)sydnone imine

Molecular Formula

C19H17F3N4O2

Molecular Weight

390.4 g/mol

IUPAC Name

N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]-N-[3-(trifluoromethyl)phenyl]carbamimidate

InChI

InChI=1S/C19H17F3N4O2/c1-13(10-14-6-3-2-4-7-14)26-12-17(28-25-26)24-18(27)23-16-9-5-8-15(11-16)19(20,21)22/h2-9,11-13H,10H2,1H3,(H-,23,24,25,27)

InChI Key

PGKQTFPLIZHIIO-UHFFFAOYSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC(=C3)C(F)(F)F)\[O-]

SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC(=C3)C(F)(F)F)[O-]

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC(=C3)C(F)(F)F)[O-]

Origin of Product

United States

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